N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide
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Overview
Description
N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring, a hydrazinecarbonyl group, and a brominated methoxyphenyl moiety, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and hydrazinecarboxamide, followed by the reaction with pyridine-2-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the methoxyphenyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. The brominated methoxyphenyl moiety may also interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonylmethylbenzamide
- 5-Bromo-2-chloro-N-({N’-[(1E)-[4-(diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide is unique due to the presence of the pyridine ring, which enhances its ability to form stable metal complexes. Additionally, the methoxy group provides increased solubility and potential for diverse chemical modifications compared to similar compounds.
Properties
Molecular Formula |
C16H15BrN4O3 |
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Molecular Weight |
391.22 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15BrN4O3/c1-24-14-6-5-12(17)8-11(14)9-20-21-15(22)10-19-16(23)13-4-2-3-7-18-13/h2-9H,10H2,1H3,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
YAQXGWAJWJIWSN-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=CC=N2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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